N-isobutyl-3-nitro-2-pyridinamine

Medicinal Chemistry Organic Synthesis Building Blocks

Secure the precise precursor for your lead optimization. N-Isobutyl-3-nitro-2-pyridinamine (CAS 942356-83-4) is the only building block enabling synthesis of N2-isobutyl-2,3-pyridinediamine via reduction. Its isobutyl group provides a critical LogP of 3.17, essential for CNS-penetrant SAR studies—a property absent in unsubstituted analogs. Avoid synthetic dead ends; specify this exact N-substituted variant to maintain your SAR campaign's integrity.

Molecular Formula C9H13N3O2
Molecular Weight 195.22g/mol
CAS No. 942356-83-4
Cat. No. B495243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isobutyl-3-nitro-2-pyridinamine
CAS942356-83-4
Molecular FormulaC9H13N3O2
Molecular Weight195.22g/mol
Structural Identifiers
SMILESCC(C)CNC1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C9H13N3O2/c1-7(2)6-11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11)
InChIKeyQDBSAMWCNGFVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isobutyl-3-nitro-2-pyridinamine (CAS 942356-83-4): Procurement and Differentiation Guide for a 3-Nitro-2-pyridinamine Building Block


N-Isobutyl-3-nitro-2-pyridinamine (CAS 942356-83-4) is a 3-nitro-2-pyridinamine derivative with molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . The compound is categorized as a building block for medicinal chemistry and is supplied as part of early discovery screening collections . Its structure features a 3-nitro group on the pyridine ring and an N-isobutyl substituent at the 2-position, which collectively define its chemical reactivity profile and physicochemical properties relevant to lead optimization workflows .

Why Generic Substitution of N-Isobutyl-3-nitro-2-pyridinamine with Other 3-Nitro-2-pyridinamines Fails in Lead Optimization


Within the 3-nitro-2-pyridinamine class, substitution at the N2-position fundamentally alters the compound's synthetic trajectory, downstream product identity, and physicochemical profile. N-Isobutyl-3-nitro-2-pyridinamine is the requisite precursor for N2-isobutyl-2,3-pyridinediamine via nitro group reduction—a transformation that yields a distinct diamine product inaccessible from other N-substituted analogs . Furthermore, the isobutyl substituent confers a specific LogP of 3.17 and exactly three rotatable bonds, which differ materially from unsubstituted 3-nitro-2-pyridinamine (LogP ~0.6–0.8) . Procurement of the incorrect N-substituted variant therefore results in a different synthetic product and altered lipophilicity, invalidating SAR continuity in a lead optimization campaign.

N-Isobutyl-3-nitro-2-pyridinamine (942356-83-4): Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Precursor Exclusivity: Reduction to N2-Isobutyl-2,3-pyridinediamine

N-Isobutyl-3-nitro-2-pyridinamine is the required starting material for synthesizing N2-isobutyl-2,3-pyridinediamine via nitro group reduction using 5% Pd/C and ammonium formate under microwave irradiation (60°C, 300 W) . This transformation is structurally contingent on the N-isobutyl substituent at the 2-position; 3-nitro-2-pyridinamine (unsubstituted) or alternative N-alkyl derivatives (e.g., N-propyl, N-butyl) reduce to different diamine products, not N2-isobutyl-2,3-pyridinediamine. The reduction reaction proceeds until thin-layer chromatography (TLC) confirms completion .

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity (LogP) Differentiation from Unsubstituted 3-Nitro-2-pyridinamine

The LogP (octanol-water partition coefficient) of N-isobutyl-3-nitro-2-pyridinamine is measured at 3.17 . In contrast, the LogP of unsubstituted 3-pyridinamine is approximately 0.24 at pH 7.4 , while 3-nitro-2-pyridinamine without the N-isobutyl group has a LogP in the range of ~0.6–0.8 based on pyridinamine baseline values . The addition of the N-isobutyl substituent increases LogP by >2.5 log units, reflecting substantially enhanced lipophilicity.

Drug Discovery ADME Physicochemical Properties

Rotatable Bond Count: Impact on Molecular Flexibility and Drug-Likeness

N-Isobutyl-3-nitro-2-pyridinamine possesses exactly three rotatable bonds . This value falls within the optimal range (≤10 rotatable bonds) prescribed by Lipinski's Rule of Five and the Veber rules for oral bioavailability [1]. Unsubstituted 3-nitro-2-pyridinamine (CAS 4214-75-9) has zero rotatable bonds aside from the nitro group torsion, while larger N-substituted derivatives may exceed the optimal threshold for drug-likeness [2].

Drug Design Molecular Descriptors Lead Optimization

Commercial Purity Specification vs. Common Building Block Standards

Commercially sourced N-isobutyl-3-nitro-2-pyridinamine is supplied with a minimum purity specification of 95% . This purity level is consistent with industry standards for early-stage discovery building blocks, where 95% is the typical threshold for initial screening and SAR exploration [1]. Vendors explicitly state that this product is provided to early discovery researchers as part of a collection of unique chemicals and that analytical data beyond purity is not routinely collected .

Quality Control Procurement Building Blocks

N-Isobutyl-3-nitro-2-pyridinamine (942356-83-4): Evidence-Based Research and Industrial Application Scenarios


Synthesis of N2-Isobutyl-2,3-pyridinediamine via Microwave-Assisted Catalytic Hydrogenation

This compound is the established precursor for preparing N2-isobutyl-2,3-pyridinediamine (CAS 1021284-13-8). The synthetic protocol employs 5% Pd/C with ammonium formate as the hydrogen source under microwave irradiation at 60°C and 300 W, with reaction progress monitored by TLC . This diamine product serves as a versatile intermediate for further derivatization, including amide coupling and heterocycle formation. Procurement of N-isobutyl-3-nitro-2-pyridinamine is required to access this specific synthetic pathway.

Lead Optimization in Drug Discovery Requiring Enhanced Lipophilicity (LogP ~3.2)

For medicinal chemistry programs targeting intracellular or CNS-penetrant compounds, the measured LogP of 3.17 provides a ~2.5 log unit lipophilicity increase over unsubstituted 3-nitro-2-pyridinamine . This property is advantageous when membrane permeability is a design objective. The compound's three rotatable bonds also maintain conformational flexibility while preserving favorable drug-likeness metrics . This scaffold is suitable for early-stage hit-to-lead campaigns requiring balanced physicochemical properties.

Building Block for Diversity-Oriented Synthesis and Combinatorial Libraries

As a nitroarene, the 3-nitro group serves as a latent amine that can be selectively reduced to generate the corresponding diamine, enabling divergent synthetic pathways . The N-isobutyl substituent provides a defined lipophilic vector that can be retained or modified in downstream analogs. The compound is supplied as part of commercial collections of unique screening chemicals intended for early discovery research , making it appropriate for hit identification and SAR expansion around the 3-nitro-2-pyridinamine pharmacophore.

Physicochemical Property Benchmarking for ADME Profiling

The compound's calculated and measured properties—LogP 3.17, molecular weight 195.22 g/mol, three rotatable bonds, and three hydrogen bond acceptors —place it within favorable drug-like space for oral bioavailability prediction. These parameters can serve as a reference point for evaluating the impact of further N-substitution or pyridine ring functionalization on ADME properties in lead optimization series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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